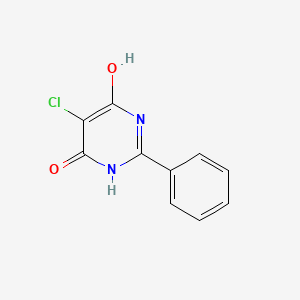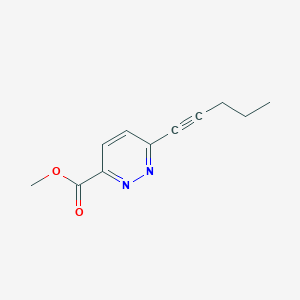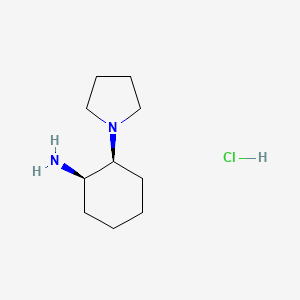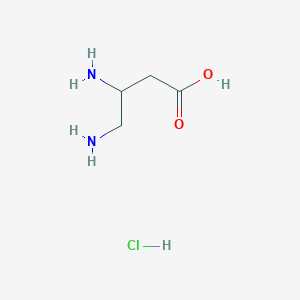
3,4-Diaminobutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diaminobutanoic acid hydrochloride: is an organic compound with the molecular formula C₄H₁₁ClN₂O₂ It is a derivative of 3,4-diaminobutanoic acid, which is a non-proteinogenic amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobutanoic acid hydrochloride typically involves the protection of amino groups followed by selective deprotection. One common method is the chemoenzymatic synthesis, which involves the use of enzymes to achieve high specificity and yield . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using protected intermediates. The process includes steps such as hydrogenation, crystallization, and purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diaminobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-diaminobutanoic acid hydrochloride is used as a building block for the synthesis of complex molecules. It is also employed in peptide synthesis due to its ability to form stable peptide bonds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: It is investigated for its role in modulating neurotransmitter levels and its potential as a therapeutic agent for neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3,4-diaminobutanoic acid hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid. By inhibiting this enzyme, the compound increases the levels of gamma-aminobutyric acid in the brain, which can have various neurological effects . Additionally, it may interact with other neurotransmitter systems, further influencing its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminobutyric acid: This compound is structurally similar but differs in the position of the amino groups.
3,3-Diaminobutanoic acid: Another similar compound with different substitution patterns, affecting its chemical reactivity and biological activity.
Uniqueness: 3,4-Diaminobutanoic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. Its ability to inhibit gamma-aminobutyric acid transaminase and modulate neurotransmitter levels sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C4H11ClN2O2 |
|---|---|
Molekulargewicht |
154.59 g/mol |
IUPAC-Name |
3,4-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-3(6)1-4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H |
InChI-Schlüssel |
PKCUCMGDNMFLIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


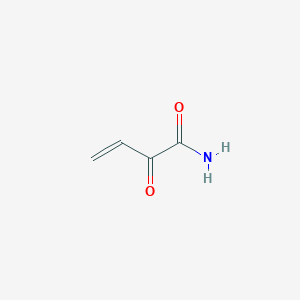
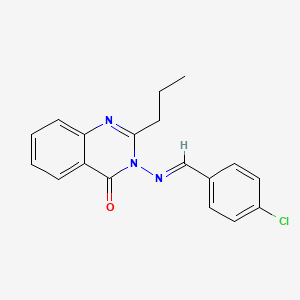
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)


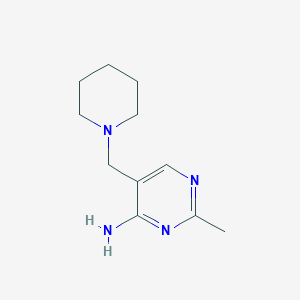
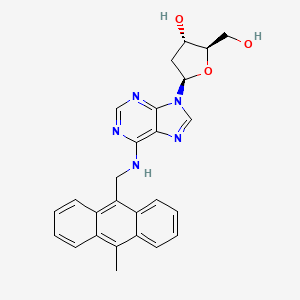
![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
